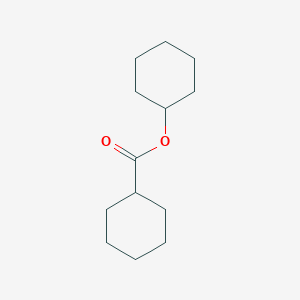

Cyclohexyl cyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCWGXGMXAVKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166416 | |

| Record name | Cyclohexyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15840-96-7 | |

| Record name | Cyclohexanecarboxylic acid, cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15840-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15840-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL CYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL4CF44GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclohexyl Cyclohexanecarboxylate

Introduction

Cyclohexyl cyclohexanecarboxylate is an ester of significant interest in various fields of chemical research and development, valued for its unique physical properties and its role as a versatile intermediate in the synthesis of more complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. Our focus will be on the mechanistic underpinnings of these transformations, offering not just procedural steps but a causal understanding of the experimental choices involved. We will delve into the Fischer-Speier esterification, carbodiimide-mediated coupling, and transesterification, presenting a comparative analysis to inform methodological selection. Each section is grounded in established chemical principles and supported by detailed, actionable protocols.

Core Synthesis Mechanisms

The formation of the ester linkage in this compound can be achieved through several distinct pathways. The choice of method is often dictated by factors such as the desired yield, reaction scale, purity requirements, and the presence of other functional groups in more complex substrates.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid (cyclohexanecarboxylic acid) with an alcohol (cyclohexanol) in the presence of a strong acid catalyst.[1][2] This method is fundamentally an equilibrium process.[3]

Mechanism and Rationale

The reaction proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, p-TsOH).[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of cyclohexanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[3]

To drive the equilibrium towards the product side and achieve high yields, Le Châtelier's principle is exploited by either using a large excess of one of the reactants (typically the less expensive one, cyclohexanol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[3]

Caption: Fischer-Speier Esterification Mechanism.

Kinetics and Thermodynamics: The reaction is thermodynamically controlled and nearly thermoneutral. The rate is influenced by steric hindrance on both the carboxylic acid and the alcohol. While cyclohexanol is a secondary alcohol, the steric bulk of the cyclohexane rings can slow the reaction compared to less hindered substrates, often necessitating prolonged heating.

Side Reactions: The primary side reaction is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, especially at higher temperatures.[1] Ether formation from the self-condensation of cyclohexanol is also possible but generally less significant under these conditions.

Dicyclohexylcarbodiimide (DCC) Mediated Coupling: The Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, DCC-mediated coupling, also known as the Steglich esterification, offers a mild and highly effective alternative.[4][5] This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[6][7]

Mechanism and Rationale

The reaction is initiated by the addition of the carboxylic acid to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[8] This intermediate is essentially an activated form of the carboxylic acid. For ester synthesis, the reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP). DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a highly reactive N-acylpyridinium salt. This "active ester" is then readily attacked by cyclohexanol to furnish the desired ester and regenerate the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU).[4]

Caption: Steglich Esterification Mechanism.

Kinetics and Thermodynamics: This reaction is kinetically controlled and can be performed at room temperature, which is a significant advantage for thermally sensitive substrates. The formation of the highly stable DCU byproduct drives the reaction to completion.[9]

Side Reactions: The primary side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable, unreactive N-acylurea. This is minimized by the addition of DMAP, which rapidly intercepts the O-acylisourea.[4]

Transesterification: An Exchange-Based Approach

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[8] To synthesize this compound, one could, for example, react methyl cyclohexanecarboxylate with cyclohexanol in the presence of an acid or base catalyst.

Mechanism and Rationale

Under acidic conditions, the mechanism is analogous to the Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by cyclohexanol, formation of a tetrahedral intermediate, and elimination of the original alcohol (e.g., methanol).[10] Under basic conditions, a catalytic amount of a strong base (e.g., sodium cyclohexyloxide) deprotonates the incoming cyclohexanol to form a more potent nucleophile, the cyclohexyloxide anion. This anion attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses, expelling the original alkoxide (e.g., methoxide) to yield the new ester.[10]

Caption: Transesterification Mechanism.

Kinetics and Thermodynamics: Like Fischer esterification, this is an equilibrium-controlled process. To favor product formation, a large excess of the reactant alcohol (cyclohexanol) is used, and/or the lower-boiling alcohol byproduct (methanol) is removed by distillation.[8]

Comparative Analysis of Synthesis Methods

| Parameter | Fischer-Speier Esterification | DCC-Mediated Coupling (Steglich) | Transesterification |

| Reagents | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)[1] | Carboxylic acid, alcohol, DCC, DMAP (catalytic)[4] | Ester, alcohol, acid or base catalyst[8] |

| Conditions | High temperature (reflux), acidic[1] | Mild (room temperature), neutral[4] | High temperature (reflux), acidic or basic[8] |

| Typical Yield | Good to excellent (can exceed 90% with water removal)[3][11] | Very high (often >95%) | Good to excellent (equilibrium-dependent) |

| Reaction Time | Long (several hours to >24 hours)[11] | Moderate (2-12 hours)[12] | Variable (depends on catalyst and removal of byproduct) |

| Advantages | Inexpensive reagents, scalable, simple procedure. | Mild conditions, suitable for acid-sensitive substrates, high yields.[4][5] | Can be used when the carboxylic acid is unavailable or difficult to handle. |

| Disadvantages | Harsh conditions (acid, heat), long reaction times, not suitable for sensitive molecules, dehydration of alcohol is a side reaction.[2][13] | Expensive reagents (DCC), stoichiometric byproduct (DCU) that requires removal, DCC is an allergen.[4] | Equilibrium-limited, requires removal of alcohol byproduct, starting ester must be prepared first.[8] |

| Purification | Distillation or chromatography to remove excess reagents and byproducts. | Filtration to remove insoluble DCU, followed by aqueous workup and chromatography.[8] | Distillation to remove alcohol byproduct and purify the final ester. |

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of this compound.

Protocol 1: Fischer-Speier Esterification

Caption: Experimental Workflow for Fischer Esterification.

Methodology:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add cyclohexanecarboxylic acid (1.0 eq), cyclohexanol (1.5 eq), toluene (to facilitate azeotropic water removal), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).[11]

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: DCC-Mediated (Steglich) Esterification

Methodology:

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanecarboxylic acid (1.0 eq), cyclohexanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed.

-

Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of celite to remove the precipitated DCU.

-

Work-up: Wash the filtrate with dilute HCl (aq) to remove DMAP, followed by saturated sodium bicarbonate (aq) and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be further purified by flash column chromatography if necessary.[14]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: Expected signals would include broad multiplets for the numerous cyclohexyl protons. Key distinguishing signals would be the proton alpha to the ester oxygen (on the alcohol moiety) appearing as a multiplet around 4.7-4.9 ppm, and the proton alpha to the carbonyl group (on the acid moiety) as a multiplet around 2.2-2.4 ppm.

-

¹³C NMR Spectroscopy: The carbonyl carbon should appear around 175-177 ppm.[15]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1735 cm⁻¹. Strong C-O stretching bands will be present in the 1150-1250 cm⁻¹ region. C-H stretching of the cyclohexyl rings will appear as strong bands just below 3000 cm⁻¹.[15][16]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 210.31.[15]

Conclusion

The synthesis of this compound can be effectively accomplished through several well-established methods. The choice between Fischer-Speier esterification, DCC-mediated coupling, and transesterification should be made based on a careful consideration of the required reaction conditions, substrate sensitivity, cost, and scalability. Fischer esterification remains a robust and economical choice for large-scale synthesis where the starting materials are stable to heat and acid. For smaller-scale syntheses or with sensitive substrates, the mild conditions and high efficiency of the Steglich esterification are often preferable, despite the higher cost of reagents. Transesterification provides a useful alternative when the precursor ester is more readily available than the corresponding carboxylic acid. By understanding the mechanistic principles behind each method, researchers can make informed decisions to optimize the synthesis of this and other valuable ester compounds.

References

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Kinetic and Thermodynamic Control in Dynamic Covalent Synthesis. [Link]

-

Green Chemistry. (2021, August 3). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. [Link]

-

Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?. [Link]

-

ACS Omega. (2023, March 30). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ACS Publications. [Link]

-

Catalysis Science & Technology. (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. [Link]

-

Quora. (2021, December 3). What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane?. [Link]

-

Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. [Link]

-

PMC. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). The yields of cyclohexyl acetate in the esterification of acetic acid.... [Link]

-

PubChem. (n.d.). Hexyl cyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. [Link]

-

Green Chemistry. (n.d.). Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol. RSC Publishing. [Link]

-

New Journal of Chemistry. (n.d.). Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu–Zr catalysts. RSC Publishing. [Link]

-

Unknown. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

-

Master Organic Chemistry. (2022, November 10). Transesterification. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

-

PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Jack Westin. (n.d.). Acid Derivatives Important Reactions - MCAT Content. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jackwestin.com [jackwestin.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cyclohexanecarboxylic acid, 1-cyclohexyl- [webbook.nist.gov]

- 10. Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu–Zr catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. quora.com [quora.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. This compound | C13H22O2 | CID 85137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

"physical and chemical properties of Cyclohexyl cyclohexanecarboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyl Cyclohexanecarboxylate

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also contextual insights into the compound's behavior, analytical characterization, and practical handling.

Introduction and Molecular Identity

This compound (CAS No. 15840-96-7) is a bicyclic ester formed from the esterification of cyclohexanecarboxylic acid with cyclohexanol.[1][2] Its structure, comprising two saturated cyclohexane rings linked by an ester functional group, imparts significant stability and hydrophobicity.[2] This compound serves as a valuable intermediate in organic synthesis and its derivatives are explored for applications ranging from environmentally friendly plasticizers to agricultural agents.[1][3]

Key Identifiers:

-

IUPAC Name: this compound[4]

-

Synonyms: Cyclohexanecarboxylic acid, cyclohexyl ester; Cyclohexyl cyclohexanoate[2][4][5]

-

CAS Number: 15840-96-7[4]

-

Molecular Formula: C₁₃H₂₂O₂[4]

-

Molecular Weight: 210.31 g/mol [4]

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a pleasant odor.[2] Its non-polar nature, conferred by the two cyclohexane rings, dictates its solubility profile, making it readily soluble in organic solvents but poorly soluble in water.[2][6]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 210.31 g/mol | [4] |

| Boiling Point | 273.6 °C (predicted at 760 mm Hg) | [3][6] |

| Melting Point | 171-172 °C | [3] |

| Density | 1.00 g/cm³ (predicted) | [3] |

| Water Solubility | 2.47 mg/L at 25 °C (estimated) | [6] |

| logP (o/w) | 4.300 (estimated) | [3][6] |

| Flash Point | 118.3 °C (estimated) | [6] |

Chemical Reactivity and Synthesis

As an ester, the primary mode of chemical reactivity for this compound involves the cleavage of the ester bond. This is most commonly achieved through hydrolysis.

Hydrolysis

Hydrolysis of the ester linkage yields cyclohexanecarboxylic acid and cyclohexanol.[2] This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, typically requiring a strong acid (e.g., H₂SO₄) and heat to proceed at a reasonable rate.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[7] The use of a strong base (e.g., NaOH, KOH) results in the formation of the carboxylate salt of cyclohexanecarboxylic acid. A subsequent acidification step is required to protonate the carboxylate and isolate the final carboxylic acid product.[7]

Caption: General reaction scheme for the hydrolysis of an ester.

Synthesis

A notable synthetic route involves a combined, one-pot process starting from cyclohexanol.[8] In this method, p-toluenesulfonic acid catalyzes the dehydration of cyclohexanol to cyclohexene.[8] Subsequently, a palladium-phosphine catalytic system facilitates the alkoxycarbonylation of the newly formed cyclohexene with another molecule of cyclohexanol and carbon monoxide to yield the target product, this compound.[8][9] This combined process can achieve yields of up to 64.8% under relatively mild conditions (110°C, 2.1 MPa CO pressure).[9]

Spectroscopic Analysis

The structural characterization of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be complex due to the numerous overlapping signals from the non-equivalent protons on the two cyclohexane rings. The proton on the carbon attached to the ester oxygen (C-O-C=O) would appear as the most downfield signal in the aliphatic region, typically around δ 4.7-4.8 ppm.[1]

-

¹³C NMR: The carbonyl carbon (C=O) is the most deshielded and will appear as a distinct singlet at approximately δ 175.5 ppm.[1] The carbon atom of the alcohol moiety attached to the ester oxygen (C-O) would appear around δ 70-80 ppm. The remaining cyclohexyl carbons would produce signals in the upfield region (δ 20-45 ppm).

-

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, expected in the range of 1730-1750 cm⁻¹. Additional bands corresponding to C-O stretching and C-H stretching of the alkane rings will also be present.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would lead to fragmentation. Key fragments would arise from the cleavage of the ester bond, leading to ions corresponding to the cyclohexanoyl cation and the cyclohexoxy radical, or vice versa. PubChem lists available GC-MS data for this compound.[4]

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol details a reliable method for the hydrolysis of this compound to yield cyclohexanecarboxylic acid. The self-validating nature of this protocol is ensured by in-process monitoring (TLC) and a purification process that isolates the product based on its acidic character.

Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (approximately 5-10 volumes).

-

Rationale: Ethanol serves as a co-solvent to ensure miscibility between the non-polar ester and the aqueous base.

-

-

Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq).

-

Rationale: A slight excess of the base ensures the reaction goes to completion, as saponification is irreversible.

-

-

Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

-

Rationale: Heating increases the reaction rate to ensure completion within a practical timeframe.

-

-

Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Rationale: This step validates the completion of the reaction before proceeding to workup, preventing the isolation of unreacted starting material.

-

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Rationale: Removing the organic solvent simplifies the subsequent aqueous extraction.

-

-

Aqueous Workup (Extraction): Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volumes) to remove any unreacted starting material or neutral impurities. Discard the organic layers.

-

Rationale: This step purifies the product by separating the water-soluble carboxylate salt from non-polar impurities.

-

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~2. A precipitate of cyclohexanecarboxylic acid should form.

-

Rationale: Protonation of the sodium cyclohexanecarboxylate salt converts it to the free carboxylic acid, which is less soluble in water and precipitates out.

-

-

Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Rationale: The neutral carboxylic acid is more soluble in an organic solvent like ethyl acetate than in the acidic aqueous solution.

-

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: The brine wash removes bulk water, and the anhydrous salt removes residual water from the organic solvent before its final removal.

-

-

Purification: The resulting cyclohexanecarboxylic acid can be further purified by recrystallization or distillation.

Caption: Experimental workflow for the saponification of this compound.

Applications and Relevance

This compound is primarily used in chemical synthesis.

-

Synthetic Intermediate: It is a precursor for preparing other carboxylic acid esters and lactones.[3]

-

Plasticizers: Derivatives of cyclohexanecarboxylate are being investigated as potentially safer, environmentally friendly plasticizers compared to traditional phthalates.[1]

-

Agrochemicals: Certain related cyclohexanecarboxylic acid derivatives have shown potential as plant growth stimulants.[1][10]

-

Pharmaceutical Research: The cyclohexanecarboxylic acid moiety, which can be derived from this ester, is a structural component in various molecules of pharmaceutical interest, including inhibitors of enzymes like Diacylglycerol acyltransferase 1 (DGAT1), which is a target for obesity treatment.[11]

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory safety precautions should be observed when handling this compound.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

-

References

-

The Good Scents Company. (n.d.). cyclohexyl cyclohexane carboxylate, 15840-96-7. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sevostyanova, E. V., et al. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies, 18(2), 140-150. Retrieved from [Link]

-

The Good Scents Company. (n.d.). hexyl cyclohexane carboxylate, 27948-10-3. Retrieved from [Link]

-

Turro, N. J., Leermakers, P. A., & Vesley, G. F. (1964). Cyclohexylidenecyclohexane. Organic Syntheses, 44, 30. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

-

Fine Chemical Technologies. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Retrieved from [Link]

-

PubChem. (n.d.). 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

-

Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 344-355. Retrieved from [Link]

- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

-

NIST. (n.d.). Cyclohexanecarboxylic acid, 1-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanecarboxylic acid, cyclohexyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

-

Wort, D. J., & Patel, K. M. (1974). Structure of some cyclohexyl compounds as related to their ability to stimulate plant growth. Plant Physiology, 54(4), 656-658. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 15840-96-7: Cyclohexanecarboxylic acid, cyclohexyl est… [cymitquimica.com]

- 3. This compound CAS#: 15840-96-7 [amp.chemicalbook.com]

- 4. This compound | C13H22O2 | CID 85137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. cyclohexyl cyclohexane carboxylate, 15840-96-7 [thegoodscentscompany.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system | Sevostyanova | Fine Chemical Technologies [finechem-mirea.ru]

- 9. Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system | Sevostyanova | Fine Chemical Technologies [finechem-mirea.ru]

- 10. Structure of some cyclohexyl compounds as related to their ability to stimulate plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. capotchem.cn [capotchem.cn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Cyclohexyl Cyclohexanecarboxylate (CAS No. 15840-96-7): A Comprehensive Technical Guide to Its Properties and Safety Data

This technical guide provides an in-depth overview of Cyclohexyl Cyclohexanecarboxylate, identified by the Chemical Abstracts Service (CAS) number 15840-96-7.[1][2][3][4][5] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical and physical properties, safety, handling, and toxicological profile. The information herein is curated to support informed experimental design and ensure safe laboratory practices.

Chemical Identity and Physical Properties

This compound is a bicyclic ester formed from the esterification of cyclohexanecarboxylic acid with cyclohexanol.[1][6] It is primarily utilized in organic synthesis and as a pharmaceutical intermediate.[1] The fundamental properties of this compound are summarized in the table below. It is important to note that while this substance is available from various chemical suppliers, it is intended for research and manufacturing purposes only, not for medical or consumer use.

| Property | Value | Source(s) |

| CAS Number | 15840-96-7 | [1][2][3][4][5] |

| Molecular Formula | C13H22O2 | [2][7] |

| Molecular Weight | 210.31 g/mol | [1][4][7] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | ~273.6 °C @ 760 mmHg (Predicted) | [2][8] |

| Density | ~1.00 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in organic solvents; sparingly soluble in water (est. 2.47 mg/L @ 25°C).[2][6] | [2][6] |

| LogP (o/w) | ~4.300 (estimated) | [2][8] |

| Flash Point | ~118.3 °C (245.0 °F) (estimated) | [2] |

Hazard Identification and GHS Classification

The hazard classification of this compound presents some inconsistencies across different suppliers. While some sources do not provide a GHS classification, others indicate potential hazards.[2][9] It is therefore imperative for researchers to consult the specific Safety Data Sheet (SDS) provided by their supplier and handle the substance with appropriate caution.

One available SDS classifies the compound as follows:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The following diagram illustrates the primary hazard warnings associated with this compound based on this classification.

Caption: Experimental Workflow for Safe Handling.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [10]* Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [10]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [10][11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. [10][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10]* Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide. [11]* Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [10][11]

Toxicological Information

A significant gap in the available data for this compound is in its toxicological profile. Most sources explicitly state that the chemical, physical, and toxicological properties have not been thoroughly investigated. [10]No specific data on acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity was found in the publicly available literature. [2][10]This lack of comprehensive toxicological data underscores the importance of the precautionary handling measures outlined in this guide. Researchers must operate under the assumption that the compound may have unknown adverse health effects.

| Toxicological Endpoint | Data |

| Acute Toxicity | Not determined |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. [10] |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | May cause respiratory irritation (Category 3) |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Conclusion

This compound (CAS No. 15840-96-7) is a valuable compound in synthetic chemistry. However, the available safety and toxicological data are limited and, in some cases, conflicting. The GHS classification indicates that it is a skin and eye irritant and may cause respiratory irritation. The most critical takeaway for researchers is the lack of thorough toxicological investigation. Therefore, a cautious and conservative approach to handling, incorporating robust engineering controls and appropriate personal protective equipment, is paramount to ensure laboratory safety.

References

-

cyclohexyl cyclohexane carboxylate, 15840-96-7. (n.d.). The Good Scents Company. Retrieved January 9, 2026, from [Link]

-

This compound Cas 15840-96-7. (n.d.). BIOSYNCE. Retrieved January 9, 2026, from [Link]

-

MSDS of this compound. (n.d.). Capot Chemical Co., Ltd. Retrieved January 9, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Aladdin. Retrieved January 9, 2026, from [Link]

-

SAFETY DATA SHEETS. (n.d.). Gelest. Retrieved January 9, 2026, from [Link]

-

CAS No : 15840-96-7 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]

-

15840-96-7 | this compound. (n.d.). Synthonix, Inc. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cyclohexyl cyclohexane carboxylate, 15840-96-7 [thegoodscentscompany.com]

- 3. This compound | 15840-96-7 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Synthonix, Inc > 15840-96-7 | this compound [synthonix.com]

- 6. CAS 15840-96-7: Cyclohexanecarboxylic acid, cyclohexyl est… [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound CAS#: 15840-96-7 [amp.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

A Technical Guide to the Spectroscopic Data of Cyclohexyl Cyclohexanecarboxylate

This guide provides an in-depth analysis of the spectroscopic data for cyclohexyl cyclohexanecarboxylate, an ester of significant interest in various chemical and pharmaceutical applications. The structural elucidation of this molecule is paramount for its proper identification, characterization, and utilization in research and development. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as they apply to this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound (C₁₃H₂₂O₂) is an ester formed from cyclohexanecarboxylic acid and cyclohexanol. Its molecular structure, consisting of two cyclohexyl rings linked by an ester functional group, gives rise to a unique spectroscopic fingerprint.[1] Understanding the interplay between the molecular structure and the resulting spectral data is fundamental to its unambiguous identification.

Molecular Structure:

This guide will explore the ¹H NMR, ¹³C NMR, and IR spectroscopic data, providing both predicted and characteristic values based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration of the peaks, a comprehensive picture of the molecular structure can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a series of overlapping multiplets in the upfield region, corresponding to the protons of the two cyclohexyl rings. The proton on the carbon atom attached to the ester oxygen is the most deshielded of the aliphatic protons and is a key diagnostic signal.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~4.7 - 4.9 | Multiplet | O-CH (cyclohexyl) |

| ~2.2 - 2.4 | Multiplet | O=C-CH (cyclohexyl) |

| ~1.1 - 2.0 | Multiplet | Cyclohexyl CH₂ and CH |

Disclaimer: These are predicted chemical shifts based on typical values for cyclohexyl esters. Actual experimental values may vary depending on the solvent and spectrometer frequency.

The signal around 4.7-4.9 ppm is of particular diagnostic importance as it corresponds to the proton on the carbon atom directly bonded to the ester oxygen. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom. The remaining cyclohexyl protons give rise to a complex series of overlapping multiplets in the region of 1.1-2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the cyclohexyl rings, fewer than 13 signals are expected.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | C=O (ester carbonyl) |

| ~72 | O-CH (cyclohexyl) |

| ~43 | O=C-CH (cyclohexyl) |

| ~23 - 32 | Cyclohexyl CH₂ |

Disclaimer: These are predicted chemical shifts based on typical values for cyclohexyl esters. Actual experimental values may vary depending on the solvent.

The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 175 ppm. The carbon atom attached to the ester oxygen (O-CH) is also significantly deshielded and appears around 72 ppm. The remaining cyclohexyl carbons resonate in the upfield region between 23 and 43 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C NMR due to its lower natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Workflow for NMR Analysis:

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption of the ester carbonyl group.

Characteristic IR Absorption Bands

The key vibrational frequencies in the IR spectrum of this compound are indicative of its ester functionality and the presence of saturated hydrocarbon rings.

Characteristic IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, ~2855 | Strong | C-H stretching (cyclohexyl) |

| ~1730 | Strong, Sharp | C=O stretching (ester) |

| ~1450 | Medium | CH₂ scissoring (cyclohexyl) |

| ~1170 | Strong | C-O stretching (ester) |

The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1730 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ester.[2] The strong C-H stretching vibrations of the cyclohexyl rings are observed just below 3000 cm⁻¹. The fingerprint region of the spectrum contains a strong band around 1170 cm⁻¹, which is attributed to the C-O stretching vibration of the ester group.

Experimental Protocol for IR Data Acquisition

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR crystal are clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum should be baseline corrected.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.

-

Workflow for IR Analysis:

Caption: Workflow for IR data acquisition and analysis.

Conclusion

The combination of NMR and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the characteristic IR absorption bands, offer a robust framework for the unambiguous identification of this compound. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to obtain high-quality spectroscopic data, ensuring the integrity and reproducibility of their scientific findings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of California, Boulder. IR Spectroscopy Tutorial: Esters. [Link]

Sources

A Technical Guide to the Solubility of Cyclohexyl Cyclohexanecarboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of cyclohexyl cyclohexanecarboxylate (CCHC). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document navigates the theoretical principles governing solubility, predicts the solubility profile of CCHC in various classes of organic solvents, and offers a detailed, field-proven protocol for empirical solubility determination. By grounding predictive models in established chemical principles and providing actionable experimental methods, this guide serves as an essential resource for optimizing formulation, purification, and reaction conditions involving this compound.

Introduction: Understanding this compound

This compound (CAS No: 15840-96-7) is an ester characterized by its two cyclohexyl rings linked by a carboxylate group. Its molecular structure dictates its physicochemical properties and, consequently, its applications.

Chemical Structure:

-

Molecular Formula: C₁₃H₂₂O₂[1]

-

Molecular Weight: 210.31 g/mol [1]

-

Structure: Comprises a cyclohexanecarboxylic acid moiety esterified with cyclohexanol.

The presence of two bulky, non-polar, saturated cyclohexane rings is the dominant feature of the molecule. These aliphatic rings render the molecule highly non-polar and lipophilic. The ester group introduces a polar center, but its polarity is significantly shielded by the large hydrophobic rings, limiting its ability to engage in strong polar interactions, particularly hydrogen bonding. This structural composition is the primary determinant of its solubility behavior.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[2] This means that substances with similar intermolecular forces and polarity tend to be miscible. The key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): Weak, transient forces that are the primary interactions for non-polar molecules. The large surface area of CCHC's cyclohexyl groups allows for significant van der Waals interactions.

-

Dipole-Dipole Interactions: Occur between polar molecules. The ester group in CCHC possesses a dipole moment, allowing for these interactions.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen). CCHC can act as a hydrogen bond acceptor at its ester oxygens but cannot act as a donor.

For CCHC to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. Given its predominantly non-polar structure, CCHC is expected to dissolve best in solvents that primarily interact through van der Waals forces.

Predicted Solubility Profile of this compound

While comprehensive quantitative solubility data for CCHC is not widely published, a highly reliable predictive profile can be constructed based on its chemical structure and the principles of solubility. Similar, smaller esters like ethyl cyclohexanecarboxylate are known to be soluble in nonpolar organic solvents such as hexane, ether, and alcohols.[3] CCHC, with its larger non-polar component, will follow this trend.

The following table categorizes common organic solvents and predicts the solubility of CCHC. This profile should be used as a strategic guide for solvent selection, with the understanding that empirical verification is essential for precise applications.

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility of CCHC | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Van der Waals | High | The non-polar nature of these solvents perfectly matches the large cyclohexyl groups of CCHC, maximizing favorable van der Waals interactions. |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Van der Waals, π-π Stacking | High | Similar to aliphatic solvents, these are excellent solvents for non-polar compounds. |

| Slightly Polar / Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Van der Waals, Weak Dipole-Dipole | High | These solvents have a good balance, with non-polar alkyl groups to interact with the cyclohexyl rings and an ether oxygen that can interact weakly with the ester group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Dipole-Dipole, Van der Waals | Moderate to High | These solvents possess strong dipoles but also have significant non-polar character, allowing them to effectively solvate CCHC. |

| Polar Protic (Alcohols) | Ethanol, Methanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | The strong hydrogen-bonding network between alcohol molecules is difficult for the non-polar CCHC to disrupt. Solubility is expected to increase with the alcohol's chain length (e.g., higher in butanol than in methanol). |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Hydrogen Bonding, Strong Dipole-Dipole | Very Low / Insoluble | The highly polar and structured nature of these solvents makes them poor matches for the lipophilic CCHC. An estimated water solubility is extremely low, at 2.47 mg/L.[4] |

Factors Influencing Solubility: A Visual Guide

The solubility of CCHC is not a static property but a function of several interdependent factors. The diagram below illustrates these key relationships, providing a logical framework for troubleshooting or optimizing dissolution processes.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Isothermal Saturation Method

For precise quantification of solubility, the Isothermal Saturation Method followed by gravimetric analysis is the gold standard.[5] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

5.1. Objective To accurately determine the saturation solubility of this compound in a chosen organic solvent at a constant temperature.

5.2. Materials & Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Drying oven or vacuum desiccator

5.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of CCHC to a glass vial. The key is to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended to ensure complete saturation.[5][6]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 12 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtered, saturated solution into a pre-weighed, clean, and dry collection vial. This filtration step is critical to remove any undissolved microparticles.[5] Record the exact volume transferred.

-

Solvent Evaporation: Place the collection vial with the saturated solution in a drying oven set to a temperature that will efficiently evaporate the solvent without degrading the CCHC. Alternatively, use a vacuum desiccator for a gentler evaporation process.[5]

-

Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption. Weigh the vial containing the dry CCHC residue on the analytical balance.

-

Calculation:

-

Calculate the mass of the dissolved CCHC by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

Solubility is then expressed in the desired units, typically g/100 mL or mg/mL.

Formula: Solubility ( g/100 mL) = (Mass of Residue (g) / Volume of Supernatant (mL)) * 100

-

-

Validation: The experiment should be performed in triplicate to ensure the precision and reliability of the results.

Applications in Research and Development

Understanding the solubility of CCHC is paramount for its practical application:

-

Reaction Chemistry: As a product of esterification or a reagent in other syntheses, its solubility dictates the choice of reaction solvent, influencing reaction kinetics and yield.[7]

-

Purification: In crystallization processes, an ideal solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for efficient recovery of pure crystals.

-

Formulation: In industries where CCHC might be used as a plasticizer, fragrance component, or specialty solvent, its solubility in the formulation base is critical for product stability and performance. Related compounds are used in agrochemicals and pharmaceuticals, where solubility directly impacts delivery and bioavailability.[8][9]

Conclusion

This compound is a predominantly non-polar molecule, a characteristic that dictates its high solubility in non-polar aliphatic, aromatic, and ethereal solvents and its poor solubility in highly polar solvents like water. While quantitative data requires empirical determination, its solubility profile can be reliably predicted using fundamental chemical principles. The provided experimental protocol offers a robust framework for researchers to generate precise solubility data, enabling informed decisions in solvent selection, process optimization, and formulation development. This guide empowers scientists to effectively utilize this compound in their research and development endeavors.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Online]. Available at: [Link]

-

The Good Scents Company. (n.d.). cyclohexyl cyclohexane carboxylate. [Online]. Available at: [Link]

-

Solubility of Things. (n.d.). Ethyl cyclohexanecarboxylate. [Online]. Available at: [Link]

-

Synerzine. (2018). Cyclohexanecarboxylic acid Safety Data Sheet. [Online]. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online]. Available at: [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. [Online]. Available at: [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online]. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Online]. Available at: [Link]

-

The Good Scents Company. (n.d.). hexyl cyclohexane carboxylate. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Hexyl cyclohexanecarboxylate. PubChem Compound Database. [Online]. Available at: [Link]

-

Chem Service. (2016). Cyclohexanecarboxylic acid SAFETY DATA SHEET. [Online]. Available at: [Link]

-

Patsnap. (2024). Cyclohexene: Uses, Properties, and Applications. [Online]. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications and Uses of Cyclohexyl Isocyanate in Industry. [Online]. Available at: [Link]

-

Scribd. (n.d.). Cyclohexanone: Industrial Uses & Applications. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl cyclohexanecarboxylate. PubChem Compound Database. [Online]. Available at: [Link]

-

Fine Chemical Technologies. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. [Online]. Available at: [Link]

Sources

- 1. This compound | C13H22O2 | CID 85137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cyclohexyl cyclohexane carboxylate, 15840-96-7 [thegoodscentscompany.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system | Sevostyanova | Fine Chemical Technologies [finechem-mirea.ru]

- 8. nbinno.com [nbinno.com]

- 9. scribd.com [scribd.com]

A Senior Application Scientist's Guide to the Synthesis of Cyclohexyl Cyclohexanecarboxylate via Fischer Esterification

Abstract

This technical guide provides an in-depth exploration of the synthesis of Cyclohexyl Cyclohexanecarboxylate, a molecule of significant interest in materials science and as a building block in pharmaceutical development.[1] We will dissect the Fischer esterification of cyclohexanecarboxylic acid with cyclohexanol, moving beyond a simple recitation of steps to a nuanced discussion of the chemical principles and strategic decisions that underpin a successful, high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible protocol grounded in fundamental organic chemistry.

Introduction: The Strategic Value of this compound

This compound (CAS No. 15840-96-7) is an ester characterized by two saturated six-membered rings.[2] This structure imparts a unique combination of properties, making it a valuable target in several fields. In material science, its derivatives are being investigated as environmentally benign plasticizers, offering a potentially less toxic alternative to traditional phthalates.[1] For the pharmaceutical scientist, cyclohexanecarboxylate derivatives serve as critical scaffolds and building blocks in the synthesis of complex, homochiral molecules essential for drug discovery and development.[1]

The most direct and atom-economical route to this ester is the Fischer-Speier esterification, a cornerstone reaction first described in 1895.[3] This guide will illuminate the practical and theoretical considerations for executing this classic transformation with precision and efficiency.

The Cornerstone of Synthesis: Understanding Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[4] The reaction is fundamentally an equilibrium process, a critical fact that must govern all procedural choices.[5][6]

R-COOH + R'-OH ⇌ R-COOR' + H₂O (Catalyst: Strong Acid)

To achieve a high yield of the desired ester, the equilibrium must be actively shifted to the right, in accordance with Le Châtelier's Principle. This is typically accomplished by two primary strategies that can be used in concert:

-

Use of Excess Reactant: Employing a large excess of one reactant (usually the less expensive one, in this case, the alcohol) increases the probability of forward-reaction collisions.[3][7]

-

Removal of a Product: Actively removing water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring, thereby pulling the equilibrium towards the product side.[5][6]

The Reaction Mechanism: A Step-by-Step Analysis

The efficacy of the Fischer esterification hinges on the acid catalyst, which plays a crucial role in activating the carboxylic acid. The mechanism proceeds through a well-established, multi-step pathway involving nucleophilic acyl substitution.[4][6]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid. This is the key activation step. The resulting resonance-stabilized cation is significantly more electrophilic than the neutral carbonyl carbon, making it highly susceptible to nucleophilic attack.[8]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the cyclohexanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral oxonium intermediate.[5][6]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This intramolecular tautomerization converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[7]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

-

Deprotonation: A base (such as water or another molecule of the alcohol) removes the proton from the carbonyl oxygen, yielding the final ester product, this compound, and regenerating the acid catalyst.[6]

A Validated Protocol for Synthesis

This section details a robust, field-proven methodology for the synthesis of this compound. The causality behind each choice of reagent and condition is explained to empower the researcher to adapt and troubleshoot effectively.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Purpose | Key Hazards |

| Cyclohexanecarboxylic Acid | 98-89-5 | 128.17 | 12.8 g (0.1 mol) | Carboxylic Acid Reactant | Causes serious eye irritation, Harmful if swallowed.[9][10] |

| Cyclohexanol | 108-93-0 | 100.16 | 30.1 g (0.3 mol) | Alcohol Reactant & Solvent | Harmful if swallowed or inhaled, Causes skin irritation. |

| Toluene | 108-88-3 | 92.14 | 100 mL | Azeotropic Solvent | Highly flammable liquid and vapor, May be fatal if swallowed and enters airways. |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 1 mL | Acid Catalyst | Causes severe skin burns and eye damage.[3] |

| Diethyl Ether | 60-29-7 | 74.12 | ~150 mL | Extraction Solvent | Extremely flammable liquid and vapor, May form explosive peroxides. |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~100 mL | Neutralizing Agent | None significant. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | Washing Agent (breaks emulsions) | None significant. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | Drying Agent | None significant. |

Experimental Workflow: A Self-Validating System

The chosen workflow integrates a Dean-Stark apparatus, which is the cornerstone of ensuring a high-yielding reaction. This piece of glassware physically separates the water by-product from the reaction mixture, providing a visual and quantitative measure of reaction progress while irreversibly driving the equilibrium forward.

Step-by-Step Methodology

Apparatus Setup: Assemble a 250 mL round-bottom flask fitted with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry. Place the flask in a heating mantle on a magnetic stir plate.

Reaction Procedure:

-

Charging the Flask: To the round-bottom flask, add a magnetic stir bar, 12.8 g (0.1 mol) of cyclohexanecarboxylic acid, 30.1 g (0.3 mol) of cyclohexanol, and 100 mL of toluene. The use of a 3-fold excess of cyclohexanol helps to shift the equilibrium towards the products.[7] Toluene serves as an azeotropic solvent to facilitate the removal of water.[3]

-

Catalyst Addition: Begin stirring the mixture. Slowly and carefully, add 1 mL of concentrated sulfuric acid dropwise through the top of the condenser. The addition is exothermic and must be done with caution.

-

Reflux: Heat the mixture to a gentle reflux. The boiling point of the toluene-water azeotrope is approximately 85°C. You will observe condensate forming in the condenser and collecting in the Dean-Stark trap. As the azeotrope condenses, it will separate into two layers in the trap: denser water at the bottom and less dense toluene at the top, which will overflow back into the reaction flask.

-

Monitoring: Continue the reflux until water ceases to collect in the trap, and the volume of collected water approaches the theoretical amount (1.8 mL, or 0.1 mol). This typically takes 3-5 hours.[3] This provides a direct, visual confirmation that the reaction is complete.

Work-up and Purification:

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Slowly and carefully, pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.[11] Caution: This will evolve CO₂ gas; vent the separatory funnel frequently and with care.

-

Extraction: Once gas evolution has ceased, stopper the funnel and shake vigorously. Allow the layers to separate. Drain the lower aqueous layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether to recover any dissolved product.

-

Washing: Combine all organic layers in the separatory funnel. Wash the combined organic phase with 50 mL of brine. This helps to remove residual water and break up any emulsions.

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.

-

Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the toluene and diethyl ether under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Safety, Handling, and Waste Disposal

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

-

Conduct the entire procedure in a well-ventilated chemical fume hood.

Chemical Hazards:

-

Sulfuric Acid: Extremely corrosive. Handle with extreme care. In case of contact, wash immediately with copious amounts of water.[8]

-

Toluene & Diethyl Ether: Highly flammable. Ensure no ignition sources (sparks, hot plates without temperature control) are present.

-

Cyclohexanecarboxylic Acid & Cyclohexanol: Irritants. Avoid skin contact and inhalation.[10]

Waste Disposal:

-

Neutralized aqueous waste can typically be disposed of down the drain with plenty of water, in accordance with local regulations.

-

Organic waste, including solvents and distillation residue, must be collected in a designated halogen-free organic waste container for proper disposal.

Conclusion

The Fischer esterification remains a highly relevant and powerful tool for the synthesis of esters like this compound. By understanding the equilibrium nature of the reaction and employing strategic measures such as excess reagent and azeotropic water removal, researchers can achieve high yields in a predictable and reproducible manner. The protocol described herein provides a self-validating system, where the collection of the water by-product serves as a direct indicator of reaction progress, ensuring a successful outcome for professionals in both academic and industrial laboratories.

References

- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.

- BenchChem. (n.d.). This compound | 15840-96-7.

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexanecarboxylic Acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclohexanecarboxylic acid.

-

OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]